molecular formula C13H15F2N3 B2692391 N-(2,5-Difluorobenzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine CAS No. 1006449-75-7

N-(2,5-Difluorobenzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B2692391
CAS No.: 1006449-75-7
M. Wt: 251.281
InChI Key: UVUWSHZNMDQPBA-UHFFFAOYSA-N
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Description

N-(2,5-Difluorobenzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine is a synthetic organic compound characterized by the presence of a difluorobenzyl group and a pyrazolylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-Difluorobenzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Difluorobenzyl Group: The difluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,5-difluorobenzyl chloride and a suitable amine.

    Coupling Reaction: The final step involves coupling the pyrazole derivative with the difluorobenzylamine under basic conditions to form the desired compound.

Industrial Production Methods: Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the difluorobenzyl group, potentially converting it to a benzyl group.

    Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like thiols, amines, or alkoxides in the presence of a base such as sodium hydride (NaH).

Major Products:

    Oxidation: N-oxides of the original compound.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,5-Difluorobenzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,5-Difluorobenzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. The difluorobenzyl group can enhance binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • N-(2,4-Difluorobenzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine
  • N-(2,5-Dichlorobenzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine
  • N-(2,5-Difluorobenzyl)-1-(1H-pyrazol-4-yl)methanamine

Comparison:

  • Binding Affinity: The presence of fluorine atoms in N-(2,5-Difluorobenzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine can enhance binding affinity compared to its chlorinated analogs.
  • Reactivity: Fluorinated compounds generally exhibit different reactivity patterns compared to their chlorinated counterparts, affecting their chemical behavior and potential applications.
  • Biological Activity: The specific substitution pattern on the benzyl group can significantly influence the biological activity, making this compound unique in its class.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(2,5-difluorophenyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2N3/c1-9-11(8-18(2)17-9)7-16-6-10-5-12(14)3-4-13(10)15/h3-5,8,16H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUWSHZNMDQPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNCC2=C(C=CC(=C2)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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